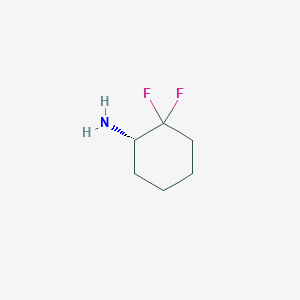

(S)-2,2-Difluorocyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2,2-Difluorocyclohexan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Difluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent to introduce the fluorine atoms. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2,2-Difluorocyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclohexylamine derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products:

Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of azido or thiol-substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Drug Development

(S)-2,2-Difluorocyclohexan-1-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure can enhance the potency and selectivity of drug candidates. For instance, studies have shown that compounds incorporating difluorocyclohexyl moieties exhibit improved binding affinities to biological targets, which is crucial for drug efficacy .

P-glycoprotein Modulators

Research indicates that derivatives of this compound can act as modulators of P-glycoprotein (P-gp), a critical efflux transporter implicated in drug resistance. For example, compounds synthesized with this scaffold have demonstrated the ability to reverse resistance to chemotherapeutic agents like paclitaxel in drug-resistant cell lines .

Analytical Chemistry Applications

This compound is utilized as a high-purity reference standard in analytical chemistry. Its well-defined structure allows researchers to compare and identify similar compounds during experiments. This application is particularly relevant in the development of analytical methods for drug testing and quality control.

Case Study 1: Antimicrobial Activity

In a study focusing on antimicrobial agents, derivatives of this compound were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the cyclohexyl group could enhance both solubility and potency against the bacteria, highlighting the importance of structural optimization in drug design .

Case Study 2: Fluorinated Compounds in Cancer Therapy

Another investigation explored the use of fluorinated cyclohexylamines in cancer therapy. The study demonstrated that these compounds could significantly increase intracellular concentrations of chemotherapeutics in resistant cell lines, suggesting that this compound could be a valuable component in combination therapies aimed at overcoming drug resistance .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexylamine | Cyclohexane ring with an amine group | Lacks fluorination; simpler structure |

| 4,4-Difluorocyclohexylamine | Cyclohexane with two fluorines | Improved biological activity |

| (S)-Fluoroamphetamine | Phenethylamine derivative | Used in neuropharmacology |

| 3-Difluoromethylpyridine | Pyridine ring with difluoromethyl substituent | Different electronic properties |

This table illustrates the diversity within the class of fluorinated amines while emphasizing the unique characteristics of this compound due to its specific cyclohexane framework and dual fluorination.

Mecanismo De Acción

The mechanism of action of (S)-2,2-Difluorocyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling, leading to desired biological effects.

Comparación Con Compuestos Similares

- 2,2-Difluorocyclohexanone

- 2,2-Difluorocyclohexanol

- Cyclohexan-1-amine

Comparison: (S)-2,2-Difluorocyclohexan-1-amine is unique due to its chiral nature and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specificity in binding to molecular targets, making it a valuable tool in various research applications.

Propiedades

IUPAC Name |

(1S)-2,2-difluorocyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATJLSLKDKAWTG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC([C@H](C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.